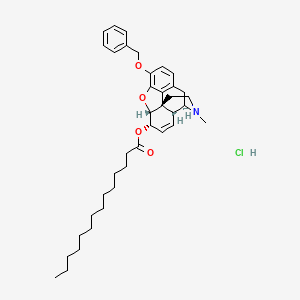
Myrophine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Myrophine hydrochloride, also known as myristylbenzylmorphine hydrochloride, is an opiate analogue developed in 1952. It is a derivative of morphine, substituted with a 3-benzyl group and a 6-myristyl chain. This compound is metabolized to form benzylmorphine and further to morphine, making it a long-acting prodrug for morphine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of myrophine hydrochloride involves several steps. The starting material, ethanol amine, undergoes a condensation reaction with phenyl aldehyde to generate N-benzyl ethanol amine. This intermediate reacts with chlorpromazine chloride or bromidepropionyl bromide to form a homologous N-halogenated propionyl group-N-benzyl ethanol amine. A ring-closing reaction then produces a seven-membered ring intermediate, which is converted under reducing conditions to another intermediate. Finally, the target compound, this compound, is obtained under oxidation-reduction conditions .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for higher yield and purity. The process involves the use of cost-effective raw materials and environmentally friendly conditions, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Myrophine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reactions are typically carried out under controlled temperatures and pressures to ensure high yield and purity .
Major Products Formed
The major products formed from these reactions include benzylmorphine and morphine, which are the active metabolites of this compound .
Scientific Research Applications
Myrophine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a model compound for studying the synthesis and reactions of opiate analogues.
Biology: It is used to study the metabolism and pharmacokinetics of opiate derivatives.
Medicine: It is investigated for its analgesic properties and potential use in pain management.
Industry: It is used in the development of new analgesic drugs and formulations
Mechanism of Action
Myrophine hydrochloride exerts its effects by binding to opioid receptors in the central and peripheral nervous systems. It primarily targets the mu-opioid receptor, leading to the activation of molecular signaling pathways that mediate analgesia, drowsiness, and changes in mood. The compound is metabolized to benzylmorphine and morphine, which further enhance its analgesic effects .
Comparison with Similar Compounds
Similar Compounds
Morphine: The parent compound of myrophine hydrochloride, known for its potent analgesic properties.
Codeine: A less potent opiate used for mild to moderate pain relief.
Hydromorphone: A semi-synthetic opioid with similar analgesic properties but different pharmacokinetics.
Uniqueness
This compound is unique due to its long-acting prodrug nature, which allows for sustained analgesic effects. Its structural modifications, including the 3-benzyl group and 6-myristyl chain, differentiate it from other opiates and contribute to its distinct pharmacological profile .
Properties
CAS No. |
108016-75-7 |
|---|---|
Molecular Formula |
C38H52ClNO4 |
Molecular Weight |
622.3 g/mol |
IUPAC Name |
[(4R,4aR,7S,7aR,12bS)-3-methyl-9-phenylmethoxy-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] tetradecanoate;hydrochloride |
InChI |
InChI=1S/C38H51NO4.ClH/c1-3-4-5-6-7-8-9-10-11-12-16-19-34(40)42-33-23-21-30-31-26-29-20-22-32(41-27-28-17-14-13-15-18-28)36-35(29)38(30,37(33)43-36)24-25-39(31)2;/h13-15,17-18,20-23,30-31,33,37H,3-12,16,19,24-27H2,1-2H3;1H/t30-,31+,33-,37-,38-;/m0./s1 |
InChI Key |
OIJOFEMANOKQAR-VRVMWUCTSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)O[C@H]1C=C[C@H]2[C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)OCC6=CC=CC=C6)CCN3C.Cl |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OC1C=CC2C3CC4=C5C2(C1OC5=C(C=C4)OCC6=CC=CC=C6)CCN3C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


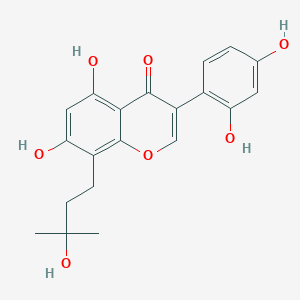
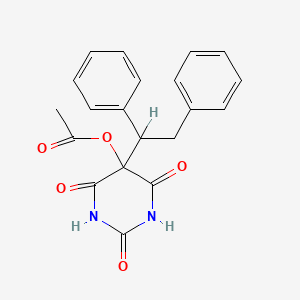

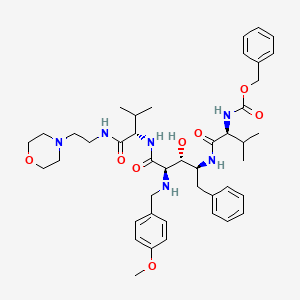
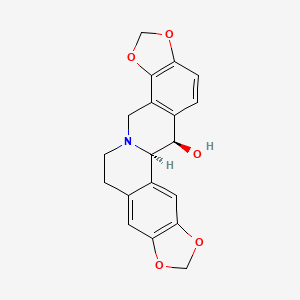
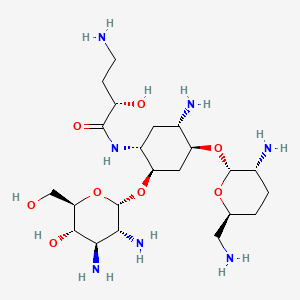
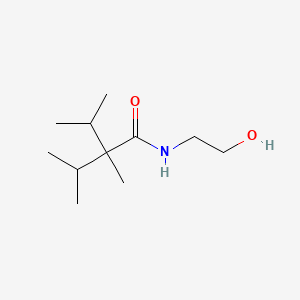




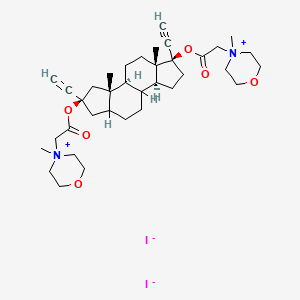
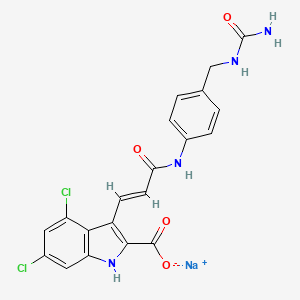
![3-(6H-benzo[b][1,4]benzodioxepin-6-yl)-N,N-diethylpropan-1-amine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12779558.png)
